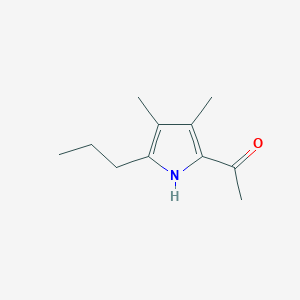

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes dimethyl and propyl substituents on the pyrrole ring, as well as an ethanone group.

Preparation Methods

The synthesis of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 3,4-dimethyl-5-propylpyrrole and ethanoyl chloride can be used in the presence of a base like pyridine to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions typically yield halogenated, nitrated, or sulfonated products.

Scientific Research Applications

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

Industry: It can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but differs in the position of the methyl groups on the pyrrole ring.

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Another similar compound with different substituent positions, affecting its chemical reactivity and biological activity.

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and resulting chemical behavior.

Biological Activity

1-(3,4-Dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone, with the CAS number 25110-21-8, is a pyrrole-derived compound known for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, antibacterial effects, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₇NO

- Molar Mass : 179.26 g/mol

- Structural Formula :

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC₅₀ values in the micromolar range against A549 (lung cancer) and HL-60 (leukemia) cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the pyrrole ring is crucial for its cytotoxic activity .

Antibacterial Properties

The compound has also demonstrated promising antibacterial activity. In vitro evaluations reveal that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular metabolic pathways, leading to increased apoptosis in cancer cells and disruption of bacterial cell wall synthesis in pathogenic bacteria .

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, the compound was tested against several strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests a potential role in treating antibiotic-resistant infections .

Data Table: Biological Activities of this compound

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C11H17NO/c1-5-6-10-7(2)8(3)11(12-10)9(4)13/h12H,5-6H2,1-4H3 |

InChI Key |

DNFLYOKDZLYKKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(N1)C(=O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.